molecular formula C12H13NO3 B184450 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid CAS No. 135354-00-6

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid

Cat. No. B184450
CAS RN: 135354-00-6
M. Wt: 219.24 g/mol
InChI Key: MVTDIBRFXKBESN-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is a chemical compound with the CAS Number: 135354-00-6 . It has a molecular weight of 219.24 and its IUPAC name is 1,3,3-trimethyl-2-oxo-6-indolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is 1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.24 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Photoreversible Photographic Systems

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid and its derivatives exhibit photoreversible color changes in organic solvents. One derivative, 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, demonstrates "reverse photochromism" in polar solvents, where the compound displays a deep color in the solvent and is bleached by irradiation with visible or ultraviolet light, with color reappearing thermally after irradiation ceases (Shimizu, Kokado, & Inoue, 1969).

Synthesis and Biological Properties

Research indicates that biologically active compounds, such as well-known amino acids, neurohormones, and synthetic drugs, can be derived from 2-oxoindoline. The studies on derivatives of (2-oxoindolin-3-ylidene)-2-oxoacetic acid reveal that substances containing amino acid esters exhibit high nootropic activity. This has led to the synthesis of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, with confirmed structures through spectroscopy (Altukhov, 2014).

Synthesis of Derivatives for Biological Activity

Continuing the search for biologically active compounds in 2-oxoindolines, researchers have synthesized 3,3-diphenyl-4 and 5-carboxy-2-oxoindoline-1-acetic acids. These derivatives were produced using esters of 3,3-diphenyl-2-oxoindoline-4and 5-carboxylic acids as starting materials (Bolotov, Nambelbai, Drogovoz, Vereitinova, & Osipenko, 1985).

properties

IUPAC Name

1,3,3-trimethyl-2-oxoindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTDIBRFXKBESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928969
Record name 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid

CAS RN

135354-00-6
Record name 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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